[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine
Overview
Description
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine is a useful research compound. Its molecular formula is C12H23N5 and its molecular weight is 237.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Inhibitors and Drug Interactions
Compounds related to pyrazole derivatives are known to serve as chemical inhibitors, particularly in the study of cytochrome P450 isoforms within human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions by assessing the metabolic pathways involving various CYP isoforms. Selective inhibitors help in identifying the specific involvement of CYP isoforms in drug metabolism, essential for predicting potential interactions in polypharmacy scenarios. Such research has implications for developing safer pharmaceuticals with reduced risks of adverse interactions (Khojasteh et al., 2011).
Antifungal and Antimicrobial Applications
Pyrazole derivatives also show promise in combating fungal infections, as demonstrated in the fight against Bayoud disease affecting date palms. These compounds exhibit antifungal properties, providing a chemical basis for developing new antifungal agents. The structure-activity relationship (SAR) analysis of these compounds facilitates the identification of pharmacophore sites, aiding in the design of targeted molecules for specific pathogenic strains (Kaddouri et al., 2022).
Synthetic Approaches and Biological Significance
The synthesis and biological evaluation of 1,4-diazepines, a related chemical family, have revealed a wide range of biological activities. These activities include antipsychotic, anxiolytic, and anticancer effects, underscoring the medicinal importance of compounds within this chemical structure. Such research underpins the ongoing development of new drugs that leverage these heterocyclic compounds for various therapeutic applications (Rashid et al., 2019).
Advanced Materials and Liquid Crystal Research
Methylene-linked liquid crystal dimers, including pyrazine derivatives, exhibit unique properties such as the formation of twist-bend nematic phases. This research is pertinent to the development of advanced materials for use in displays and optical devices, demonstrating the wide-ranging applications of pyrazole and related compounds beyond pharmaceuticals (Henderson & Imrie, 2011).
Properties
IUPAC Name |
[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c1-10-11(9-13)12(16(3)14-10)17-6-4-5-15(2)7-8-17/h4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRDHNCNNSCZCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CN)N2CCCN(CC2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.